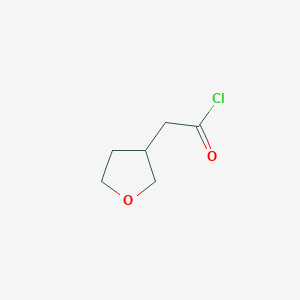
6-甲基-4-(4-苯基哌嗪-1-基)-3-(苯磺酰基)喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a quinoline derivative, which is a class of compounds known for their wide spectrum of biodynamic activities and their use as potent therapeutic agents . Although the specific compound is not directly mentioned in the provided papers, the general class of quinoline derivatives is recognized for its significance in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions that may include the formation of intermediates such as quinoline-4-carbohydrazides. These intermediates can then react with other reagents, such as carbon disulphide and potassium hydroxide, to form the core quinoline structure. Subsequent reactions, possibly with hydrazine hydrate, can lead to the final compounds . The synthesis process is crucial for ensuring the purity and yield of the desired quinoline derivatives.
Molecular Structure Analysis
Quinoline derivatives can exhibit a variety of molecular conformations. For instance, in a related compound, the piperazine ring adopts a chair conformation, and there are significant dihedral angles between the quinoline ring system and the attached pyrimidine and methoxyphenyl rings . These structural features can influence the biological activity and interactions of the molecules with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are essential for their biological evaluation. The reactivity of these compounds can be influenced by the substituents on the quinoline core. The presence of functional groups such as amino triazole thiol rings can further react to form more complex structures, which may be crucial for the compounds' antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds in the crystal structure can affect the solubility and stability of the compounds. In a related compound, C—H⋯O hydrogen bonds link the molecules into chains, which could be indicative of the compound's solid-state properties . These properties are important for the formulation and delivery of the compounds as therapeutic agents.
科学研究应用
绿色合成方法
喹啉衍生物的绿色合成方法,包括与 6-甲基-4-(4-苯基哌嗪-1-基)-3-(苯磺酰基)喹啉相关的衍生物,涉及使用纳米晶体二氧化钛基磺酸作为催化剂。该方法为哌嗪基-喹啉基吡喃衍生物的合成提供了一种高效、经济、环保的途径,由于催化剂的可重复使用性和在无溶剂条件下合成过程的高产率,突出了其大规模生产的潜力 (Murugesan, Gengan, & Krishnan, 2016).
抗菌和抗疟疾应用
喹啉衍生物,包括与 6-甲基-4-(4-苯基哌嗪-1-基)-3-(苯磺酰基)喹啉在结构上相关的衍生物,已被合成并评估其抗菌和抗疟疾活性。发现这些化合物对各种微生物和恶性疟原虫表现出显着的活性,表明它们作为治疗感染和疟疾的治疗剂的潜力 (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
用于癌症治疗的细胞毒性
对带有 1,2,4-三唑或苯并三唑部分的喹啉-3-甲醛腙的研究表明,这些化合物具有显着的癌细胞生长抑制效应。此类衍生物在开发新的抗癌剂中具有重要意义,一些化合物对胰腺癌和宫颈癌细胞系表现出选择性活性 (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
组胺 H4 受体逆激动剂
支架跳跃方法导致了喹唑啉类化合物作为强效人组胺 H4 受体逆激动剂的鉴定。这一发现不仅提供了对受体药理学的见解,还表明这些化合物具有抗炎特性的潜力,突出了它们在治疗组胺 H4 受体活性介导的疾病中的治疗潜力 (Smits et al., 2008).
属性
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-20-12-13-24-23(18-20)26(25(19-27-24)32(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)21-8-4-2-5-9-21/h2-13,18-19H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDKNBKLLCTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)
![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)

![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)
![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)

![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)
![cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2528292.png)
![2-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2528293.png)